molecular formula C12H11FN2O3 B1664088 (2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione CAS No. 102916-95-0

(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione

Cat. No. B1664088
M. Wt: 250.23 g/mol
InChI Key: SEAQTHCVAGBRFY-INWYIAFRSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle formula, or 3D conformation.



Synthesis Analysis

This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, their conditions, and the yield of the product.



Molecular Structure Analysis

Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, etc. are determined.


Scientific Research Applications

Aldose Reductase Inhibitory Activity

(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione and its derivatives have been studied extensively for their aldose reductase inhibitory activity. This is particularly significant in the context of diabetic complications. Optically active and racemic variants of this compound have demonstrated potent inhibitory effects on aldose reductase both in vitro and in vivo, with the 2S,4S isomers being more potent than their corresponding stereoisomers. These findings highlight the compound's potential therapeutic applications in preventing complications like cataracts and polyol accumulation in diabetes (Unno et al., 1995), (Yamaguchi et al., 1994).

Cytotoxicity and ROS Generation

Selenium-containing derivatives of this compound have demonstrated significant cytotoxic activity in vitro. This indicates potential applications in cancer therapy. For instance, certain derivatives showed considerable cytotoxicity against the A549 cancer cell line, suggesting their potential as anticancer agents. The mechanism of action for these compounds may involve reactive oxygen species (ROS) generation (Novotortsev et al., 2021).

Synthesis and Structural Analysis

The compound has been a subject of extensive research in the field of organic synthesis and structural analysis. For instance, studies have focused on its synthesis as an intermediate in drug production, revealing important aspects of its molecular structure and conformation. This research underpins the compound's potential utility in various therapeutic applications (Chen et al., 2010).

Potential in Antiarrhythmic Activity

A series of spiro-[chroman-4,4'-imidazolidine]-2',5'-diones, closely related to (2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione, were synthesized and evaluated for antiarrhythmic activity. Among these compounds, some showed more effectiveness than reference agents in animal models, suggesting potential applications in treating arrhythmias (Matsukura et al., 1992).

Safety And Hazards

The safety and potential hazards associated with the compound are assessed. This includes its toxicity, flammability, environmental impact, etc.


Future Directions

Based on the results of the above analyses, researchers propose future directions. This could include potential applications of the compound, further reactions to be explored, modifications to its structure to improve its properties, etc.


Please consult with a chemistry professional or researcher for more specific and detailed analysis.


properties

IUPAC Name

(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-6-5-12(10(16)14-11(17)15-12)8-4-7(13)2-3-9(8)18-6/h2-4,6H,5H2,1H3,(H2,14,15,16,17)/t6-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQTHCVAGBRFY-INWYIAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145569
Record name Spiro(4H-1-benzopyran-4,4'-imidazolidone)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-, (2R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione

CAS RN

102916-95-0
Record name 2-Methylsorbinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102916950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(4H-1-benzopyran-4,4'-imidazolidone)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-, (2R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Reactant of Route 2
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Reactant of Route 3
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Reactant of Route 4
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Reactant of Route 5
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Reactant of Route 6
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione

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